

A Comparative Potency Analysis of 5-Hydroxypropafenone and its Parent Drug, Propafenone

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Compound of Interest		
Compound Name:	Propafenone	
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This guide provides a detailed comparison of the pharmacological potency of the Class IC antiarrhythmic drug, **propafenone**, and its primary active metabolite, 5-hydroxy**propafenone**. The clinical efficacy and safety profile of **propafenone** are influenced by the combined actions of the parent drug and its metabolites.[1] Understanding the distinct pharmacological properties of 5-hydroxy**propafenone** is crucial for a comprehensive assessment of **propafenone**'s therapeutic action and potential for adverse effects. **Propafenone** is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 5-hydroxy**propafenone**.[2][3] In individuals who are extensive metabolizers, the plasma concentrations of 5-hydroxy**propafenone** can be similar to those of **propafenone** itself.[4]

Quantitative Comparison of Pharmacological Activities

The following table summarizes the available quantitative data on the relative potency of **propafenone** and 5-hydroxy**propafenone** at their principal molecular targets.

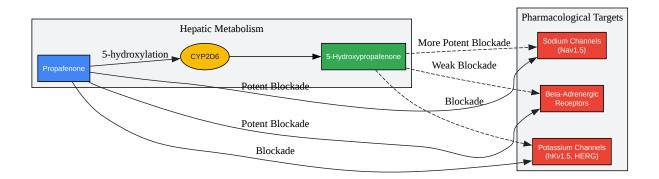


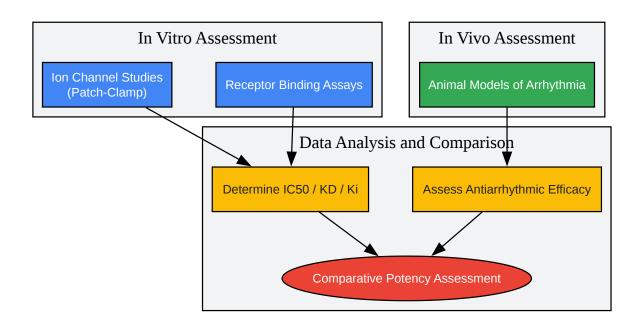
Target/Effect	Propafenone	5- Hydroxypropaf enone	Relative Potency	Source
Sodium Channel Blockade	Potent Blocker	More Potent Blocker	5-OHP > Propafenone	[3][4]
Beta-Adrenergic Receptor Blockade	Non-selective Blocker	~10 times weaker	Propafenone >> 5-OHP	[3][5][6]
hKv1.5 Potassium Channel Blockade (KD)	4.4 ± 0.3 μM	9.2 ± 1.6 μM	Propafenone > 5-OHP	[7]
HERG Potassium Channel Blockade (EC50)	0.6 μΜ	0.9 μΜ	Similar	[4]
Antiarrhythmic Efficacy (in vivo dog model)	Less Effective	More Effective	5-OHP > Propafenone	[8]
Calcium Channel Activity	Similar to 5-OHP	Similar to Propafenone	Similar	[5][6]

Signaling Pathways and Metabolism

The metabolic conversion of **propafenone** to its active metabolites is a key determinant of its overall pharmacological effect. The following diagram illustrates this pathway and the primary targets of the parent drug and its 5-hydroxy metabolite.







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